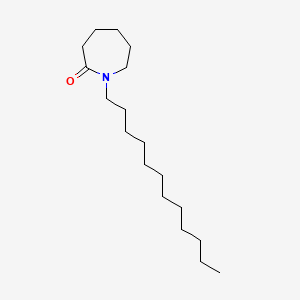

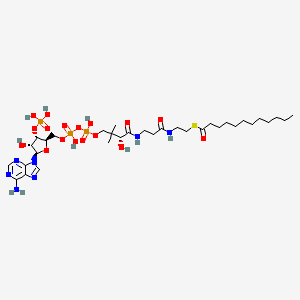

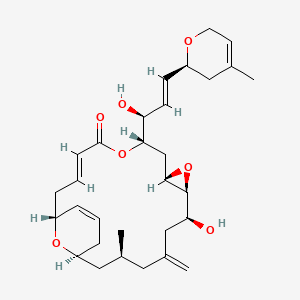

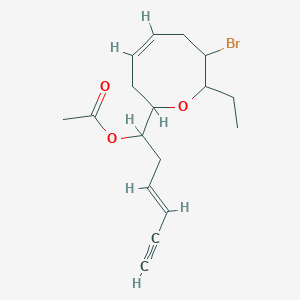

![molecular formula C18H17BrN2O2S B1674635 (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide CAS No. 1476807-74-5](/img/structure/B1674635.png)

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Descripción general

Descripción

GAT107 is an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR). GAT107 is the bioactive enantiomer of 4BP-TQS. GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain.

Aplicaciones Científicas De Investigación

Allosteric Modulation and Agonism of α7 Nicotinic Acetylcholine Receptors

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, also known as GAT107, is studied for its role as a positive allosteric modulator and agonist of α7 nicotinic acetylcholine receptors (nAChRs). It demonstrates a prolonged period of potentiation of acetylcholine responses even after the drug is washed out. This property is significant in understanding the regulation of signal transduction, especially in the context of treatments for inflammation and inflammatory pain (Papke, R. et al., 2017).

Pharmacological Diversity of Allosteric Modulators

The compound showcases the diversity of pharmacological properties of allosteric modulators of the α7 nAChR. Even minimal changes in its chemical structure, such as the location of a bromine atom on the phenyl ring, have profound effects on its pharmacological activities. This highlights the importance of subtle structural variations in determining the compound's function as an allosteric modulator or agonist (Gill, J. K. et al., 2012).

Synthesis and Molecular Structure Analysis

The synthesis and structural analysis of this compound and its derivatives are of interest in chemical research. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and their ozonides has been studied to understand the molecular configurations and reactions of these compounds under different conditions (Tolstikov, A. G. et al., 2014).

Cycloaddition Reactions and Synthesis of Substituted Phenanthridines

Cycloaddition reactions involving derivatives of this compound lead to the creation of substituted phenanthridines and cyclopenta[c]quinolines. These reactions are pivotal in the synthesis of complex heterocyclic compounds, which have applications in various fields, including pharmaceuticals and material science (Lucchini, V. et al., 1986).

Neurotropic Activity and Drug Synthesis

The compound's derivatives have been explored for their neurotropic activities. A series of substituted 5-dialkylaminoacetyl derivatives were synthesized and evaluated for their effects on acute toxicity, analgesic activity, and influence on locomotor and exploratory activity in animal models. Such studies are essential for developing new pharmaceuticals with potential therapeutic applications in neurology and pain management (Krainova, G. et al., 2009).

Molecular Determinants of Allosteric Activation

Research on this compound has also contributed to understanding the critical molecular determinants of α7 nicotinic acetylcholine receptor allosteric activation. This includes identifying specific binding sites and interactions critical for the compound's function as both an allosteric modulator and an agonist. Such insights are crucial for designing drugs targeting these receptors for therapeutic purposes (Horenstein, N. et al., 2016).

Anti-Breast Cancer Activity

Another interesting application is in the field of oncology. Novel compounds related to this chemical have been synthesized and studied for their potential anti-breast cancer activity. This includes examining their solubility, drug loading efficiency, and antiproliferative properties in cancer cell lines. Such research is fundamental in developing new cancer treatments (Marcos, X. et al., 2021).

Propiedades

IUPAC Name |

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXHXYZTLIZTO-HDMKZQKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

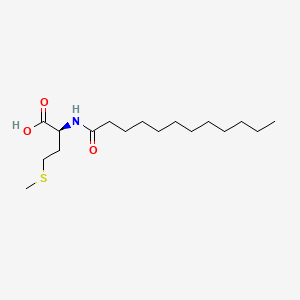

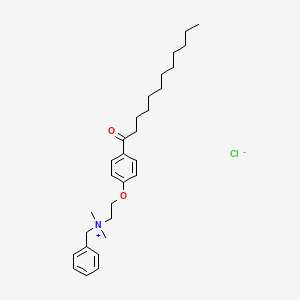

![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)